Superior In Vitro Potency Against Key Nosocomial Gram-Negative Pathogens (Serratia, Citrobacter, Morganella)
In a direct head-to-head in vitro comparison against 305 Enterobacteriaceae strains, cefmenoxime demonstrated significantly superior potency against Serratia marcescens, Citrobacter freundii, Morganella morganii, Salmonella, Shigella, and Yersinia enterocolitica, with a mean MIC at least twice lower than that of cefotaxime [1]. For Morganella specifically, cefmenoxime exhibited an MIC90 of 0.1 μg/ml, which was lower than that of cefotaxime, ceftizoxime, or ceftazidime [2].
| Evidence Dimension | In vitro antibacterial potency (mean MIC) |
|---|---|
| Target Compound Data | Mean MIC at least twice lower than cefotaxime for S. marcescens, C. freundii, M. morganii, Salmonella, Shigella, Yersinia |
| Comparator Or Baseline | Cefotaxime (baseline MIC not specified, but cefmenoxime's mean MIC was ≥2-fold lower) |
| Quantified Difference | At least a 2-fold reduction in mean MIC relative to cefotaxime |
| Conditions | In vitro MIC testing against 305 Enterobacteriaceae strains |
Why This Matters
This 2-fold lower MIC directly impacts dose optimization and the probability of achieving pharmacodynamic targets, particularly for infections caused by these intrinsically less susceptible species.
- [1] Husson MO, et al. [In vitro bacteriostatic activity of cefmenoxime (SCE 1365), cefotaxime and moxalactam]. Pathol Biol (Paris). 1983;31(5):347-50. View Source
- [2] Neu HC. In vitro activity and beta-lactamase stability of cefmenoxime. Antimicrob Agents Chemother. 1982;22(2):316-322. View Source
